molecular formula C10H11ClN2 B12822700 2-Chloro-1-propyl-1H-benzo[d]imidazole

2-Chloro-1-propyl-1H-benzo[d]imidazole

Cat. No.: B12822700
M. Wt: 194.66 g/mol
InChI Key: GSCJWQVBZGODGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-propyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-propyl-1H-benzo[d]imidazole typically involves the cyclization of o-phenylenediamine with appropriate reagents. One common method includes the reaction of o-phenylenediamine with 1-chloro-3-propanone under acidic conditions to form the desired benzimidazole derivative . The reaction conditions often involve heating the mixture to facilitate cyclization and subsequent chlorination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-propyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions include substituted benzimidazoles, N-oxides, and dihydro derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1H-benzo[d]imidazole: Similar structure but with a phenyl group instead of a propyl group.

    2-Methyl-1H-benzo[d]imidazole: Contains a methyl group instead of a propyl group.

    2-Chloro-1H-benzo[d]imidazole: Lacks the propyl group but has the chlorine atom.

Uniqueness

2-Chloro-1-propyl-1H-benzo[d]imidazole is unique due to the presence of both a chlorine atom and a propyl group, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile compound in various applications .

Properties

IUPAC Name

2-chloro-1-propylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c1-2-7-13-9-6-4-3-5-8(9)12-10(13)11/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCJWQVBZGODGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.